molecular formula C21H24N4O3S2 B2573616 N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide CAS No. 2034506-68-6

N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2573616
CAS No.: 2034506-68-6
M. Wt: 444.57
InChI Key: JCZVGIKAYNBLSK-UHFFFAOYSA-N
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Description

N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyrazole ring, and a benzamide moiety

Scientific Research Applications

N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiophene and pyrazole rings, followed by their functionalization and coupling to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .

Mechanism of Action

The mechanism of action of N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The thiophene and pyrazole rings are known to interact with various enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S2/c1-24(2)30(27,28)18-7-5-16(6-8-18)21(26)22-10-11-25-20(15-3-4-15)13-19(23-25)17-9-12-29-14-17/h5-9,12-15H,3-4,10-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZVGIKAYNBLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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